molecular formula C23H26ClN3O5 B11414394 1-{5-Chloro-4-[(2,5-dimethoxyphenyl)amino]-6-oxo-1,6-dihydropyridazin-1-YL}adamantane-2-carboxylic acid

1-{5-Chloro-4-[(2,5-dimethoxyphenyl)amino]-6-oxo-1,6-dihydropyridazin-1-YL}adamantane-2-carboxylic acid

Cat. No.: B11414394
M. Wt: 459.9 g/mol
InChI Key: LKICVQOKNMYJIT-UHFFFAOYSA-N
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Description

1-{5-Chloro-4-[(2,5-dimethoxyphenyl)amino]-6-oxo-1,6-dihydropyridazin-1-YL}adamantane-2-carboxylic acid is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a pyridazinone ring with an adamantane moiety, making it an interesting subject for research in organic chemistry and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{5-Chloro-4-[(2,5-dimethoxyphenyl)amino]-6-oxo-1,6-dihydropyridazin-1-YL}adamantane-2-carboxylic acid typically involves multiple steps. One common approach is to start with the preparation of the pyridazinone ring, followed by the introduction of the adamantane moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

1-{5-Chloro-4-[(2,5-dimethoxyphenyl)amino]-6-oxo-1,6-dihydropyridazin-1-YL}adamantane-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can be used to introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to reduce specific functional groups within the compound.

    Substitution: This reaction can be used to replace certain atoms or groups within the molecule with different ones.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

1-{5-Chloro-4-[(2,5-dimethoxyphenyl)amino]-6-oxo-1,6-dihydropyridazin-1-YL}adamantane-2-carboxylic acid has several scientific research applications, including:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: It could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: It may be used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 1-{5-Chloro-4-[(2,5-dimethoxyphenyl)amino]-6-oxo-1,6-dihydropyridazin-1-YL}adamantane-2-carboxylic acid involves its interaction with specific molecular targets and pathways. This could include binding to enzymes or receptors, leading to the modulation of their activity. The exact molecular targets and pathways involved would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 1-{5-Chloro-4-[(2,5-dimethoxyphenyl)amino]-6-oxo-1,6-dihydropyridazin-1-YL}adamantane-2-carboxylic acid shares structural similarities with other pyridazinone derivatives and adamantane-based compounds.
  • Other similar compounds include various substituted pyridazinones and adamantane derivatives.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features

Properties

Molecular Formula

C23H26ClN3O5

Molecular Weight

459.9 g/mol

IUPAC Name

1-[5-chloro-4-(2,5-dimethoxyanilino)-6-oxopyridazin-1-yl]adamantane-2-carboxylic acid

InChI

InChI=1S/C23H26ClN3O5/c1-31-15-3-4-18(32-2)16(8-15)26-17-11-25-27(21(28)20(17)24)23-9-12-5-13(10-23)7-14(6-12)19(23)22(29)30/h3-4,8,11-14,19,26H,5-7,9-10H2,1-2H3,(H,29,30)

InChI Key

LKICVQOKNMYJIT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC2=C(C(=O)N(N=C2)C34CC5CC(C3)CC(C5)C4C(=O)O)Cl

Origin of Product

United States

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